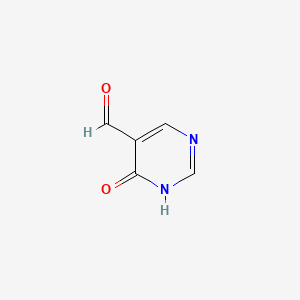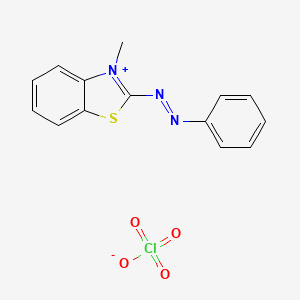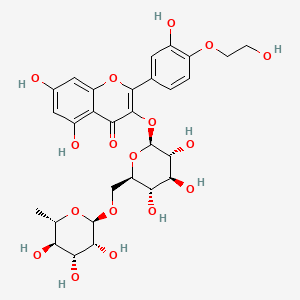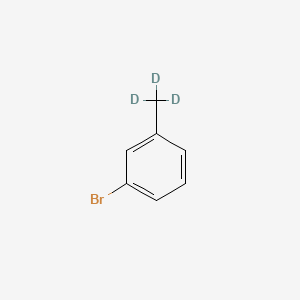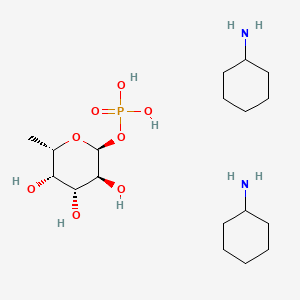
Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt
Overview
Description
Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of fucose, a hexose deoxy sugar, which is commonly found in glycoproteins and glycolipids. This compound is particularly important in the study of carbohydrate metabolism and enzymatic reactions involving fucose.
Mechanism of Action
Target of Action
The primary target of the compound “Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt” is the Tubby protein homolog . This protein plays a significant role in the intracellular trafficking of molecules and signal transduction.
Mode of Action
It is known to interact with its target, the tubby protein homolog, which may lead to changes in the protein’s function or activity .
Biochemical Pathways
Given its interaction with the tubby protein homolog, it may influence pathways related to intracellular trafficking and signal transduction .
Result of Action
Given its interaction with the Tubby protein homolog, it may influence the protein’s function, potentially affecting intracellular trafficking and signal transduction .
Biochemical Analysis
Biochemical Properties
Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt plays a crucial role in biochemical reactions involving fucose metabolism. It interacts with enzymes such as fucose-1-phosphate guanylyltransferase (GFPP), which is involved in the formation of GDP-beta-L-fucose, a key donor substrate for fucosylation reactions . These interactions are essential for the synthesis of glycoproteins and glycolipids, which are important for cell-cell communication and immune response.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the fucosylation of glycoproteins, which can affect cell surface receptor function and signal transduction . This compound also plays a role in the regulation of gene expression by modifying transcription factors and other regulatory proteins through glycosylation.
Molecular Mechanism
The molecular mechanism of action of alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt involves its binding interactions with enzymes and other biomolecules. It acts as a substrate for fucose-1-phosphate guanylyltransferase, facilitating the production of GDP-beta-L-fucose . This, in turn, is used in the glycosylation of proteins and lipids, affecting their structure and function. The compound may also influence enzyme activity by acting as an allosteric modulator or competitive inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential impact on cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt vary with different dosages in animal models. At lower doses, the compound has been shown to enhance glycosylation processes without causing significant adverse effects . At higher doses, toxic effects such as cellular stress and apoptosis have been observed, indicating a threshold beyond which the compound becomes harmful.
Metabolic Pathways
Alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt is involved in metabolic pathways related to fucose metabolism. It interacts with enzymes such as fucose-1-phosphate guanylyltransferase and GDP-fucose synthase, which are crucial for the synthesis of GDP-beta-L-fucose . This compound also affects metabolic flux and metabolite levels by regulating the availability of fucose for glycosylation reactions.
Transport and Distribution
Within cells and tissues, alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can participate in glycosylation processes . The compound’s distribution is also influenced by its solubility and affinity for different cellular components.
Subcellular Localization
Alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt is localized to specific subcellular compartments, including the Golgi apparatus and endoplasmic reticulum, where glycosylation occurs . Targeting signals and post-translational modifications direct the compound to these organelles, ensuring its involvement in the synthesis and modification of glycoproteins and glycolipids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt typically involves the phosphorylation of fucose. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective phosphorylation of the fucose molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve enzymatic methods using fucokinase enzymes. These enzymes catalyze the transfer of a phosphate group to fucose, producing fucose 1-phosphate. The resulting product is then purified and converted to its di(cylohexylammonium) salt form through ion exchange processes.
Chemical Reactions Analysis
Types of Reactions
Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce fucose derivatives.
Reduction: Reduction reactions can convert the compound into different sugar alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the fucose molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various fucose derivatives, sugar alcohols, and substituted fucose compounds, which have applications in biochemical research and pharmaceutical development.
Scientific Research Applications
Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of fucose metabolism.
Biology: The compound is involved in the study of glycosylation processes and the role of fucose in cell signaling and recognition.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting fucose-related metabolic disorders.
Industry: It is used in the synthesis of complex carbohydrates and glycoconjugates for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Alpha-D-glucose 1-phosphate: Similar in structure but involves glucose instead of fucose.
Alpha-D-galactose 1-phosphate: Another hexose phosphate with galactose as the sugar component.
Alpha-D-mannose 1-phosphate: Involves mannose, another hexose sugar.
Uniqueness
Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt is unique due to its specific involvement in fucose metabolism and its role in the biosynthesis of fucose-containing glycoconjugates. Its distinct structure and reactivity make it a valuable compound in biochemical research and industrial applications.
Properties
IUPAC Name |
cyclohexanamine;[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.C6H13O8P/c2*7-6-4-2-1-3-5-6;1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2*6H,1-5,7H2;2-9H,1H3,(H2,10,11,12)/t;;2-,3+,4+,5-,6-/m..0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMPFZHILABVMA-ZXNJZJEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O.C1CCC(CC1)N.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OP(=O)(O)O)O)O)O.C1CCC(CC1)N.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745520 | |
| Record name | Cyclohexanamine--6-deoxy-1-O-phosphono-alpha-L-galactopyranose (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24333-03-7 | |
| Record name | Cyclohexanamine--6-deoxy-1-O-phosphono-alpha-L-galactopyranose (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/new.no-structure.jpg)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)
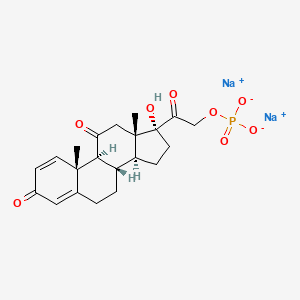
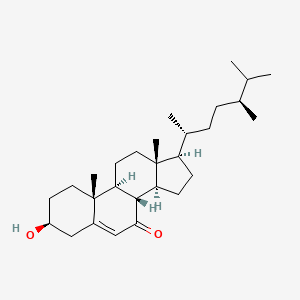
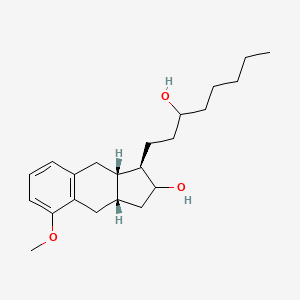
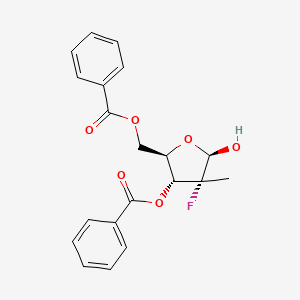
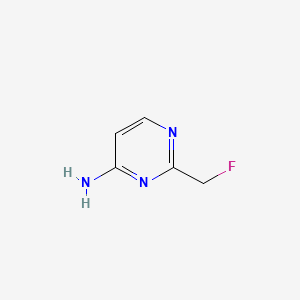
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)
